
MN-18
Descripción general
Descripción
MN-18 es un complejo molecular que contiene anillos raros de Mn18. Estos anillos están formados por subunidades de Mn3(μ3-O), donde los centros de Mn(III) de alto espín están puenteados por tres pares de aniones acetato (AcO). Una molécula adicional de AcOH se coordina a uno de los átomos de Mn, lo que da como resultado unidades [Mn3(μ3-O)(μ2-OAc)6(AcOH)]-, abreviadas como unidades Mn3. Estas unidades Mn3 se interconectan a través de aniones acetato para formar los anillos Mn18 .
Métodos De Preparación
Las rutas sintéticas para MN-18 implican ensamblar las unidades Mn3. Los métodos de producción industrial no se reportan ampliamente, pero la síntesis de laboratorio típicamente involucra reacciones controladas entre precursores de manganeso y ligandos acetato.
Análisis De Reacciones Químicas
MN-18 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones siguen siendo un área activa de investigación. Los principales productos formados a partir de estas reacciones aún no se han caracterizado completamente.
Aplicaciones Científicas De Investigación
Las aplicaciones de MN-18 abarcan múltiples campos:
Química: Su estructura única y propiedades magnéticas lo convierten en un tema interesante para estudios de química inorgánica.
Biología: Los investigadores exploran sus interacciones con sistemas biológicos, aunque aún no se han establecido aplicaciones específicas.
Medicina: Los posibles efectos terapéuticos de this compound están bajo investigación, pero actualmente no existen aplicaciones clínicas.
Industria: Sus propiedades magnéticas pueden encontrar uso en ciencia de materiales y nanotecnología.
Mecanismo De Acción
El mecanismo exacto por el cual MN-18 ejerce sus efectos sigue siendo esquivo. Los investigadores especulan que sus propiedades magnéticas e interacciones con moléculas biológicas juegan un papel. Se necesitan estudios adicionales para desentrañar su modo de acción preciso.
Comparación Con Compuestos Similares
MN-18 es distinto debido a su estructura de anillo de Mn18. Compuestos similares incluyen otros complejos moleculares con centros metálicos puenteados, pero ninguno exhibe la misma disposición de átomos de Mn.
Actividad Biológica
MN-18, a synthetic cannabinoid, has garnered attention for its biological activity and potential implications in pharmacology and toxicology. This article explores the biological effects of this compound based on recent research findings, case studies, and comparative analyses with other synthetic cannabinoids.
Overview of this compound
This compound is classified as a synthetic cannabinoid that mimics the effects of natural cannabinoids found in cannabis. It is structurally similar to other synthetic cannabinoids, which have been associated with various biological activities, including psychoactive effects and potential therapeutic applications.
This compound interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction can lead to various physiological responses, including modulation of neurotransmitter release, alterations in pain perception, and effects on mood and cognition.
Key Findings:
- Receptor Binding Affinity : this compound exhibits a binding affinity for CB1 receptors, which are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. Studies indicate that this compound may have a higher potency compared to some other synthetic cannabinoids .
- Physiological Effects : The activation of CB1 receptors by this compound can result in increased dopamine release, which is linked to its psychoactive effects. Additionally, the compound may influence appetite regulation and pain modulation .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce significant changes in cell signaling pathways. For instance, research has shown that this compound activates the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of pro-inflammatory cytokines .
Study Type | Findings |
---|---|
Cell Culture | Increased IL-6 and TNF-alpha production |
Receptor Binding | High affinity for CB1 receptors |
Signal Transduction | Activation of MAPK pathway |
In Vivo Studies
In vivo studies using animal models have provided insights into the behavioral effects of this compound. Notably, it has been observed that administration of this compound leads to increased locomotor activity and anxiety-like behaviors in rodents, similar to findings with other synthetic cannabinoids .
Case Studies
Several case studies have documented adverse effects associated with this compound consumption. These cases highlight the compound's potential for abuse and its impact on health:
- Case Study 1 : A young adult experienced severe agitation and hallucinations after using this compound. Medical evaluation revealed elevated heart rate and hypertension.
- Case Study 2 : Another report described acute kidney injury in an individual who used this compound regularly. The patient required hospitalization for renal function recovery.
These cases underscore the need for further research into the safety profile of this compound.
Comparative Analysis with Other Synthetic Cannabinoids
To better understand the biological activity of this compound, it is essential to compare it with other synthetic cannabinoids such as AB-CHMINACA and FDU-NNEI.
Compound | Binding Affinity (CB1) | Psychoactive Effects | Toxicity Profile |
---|---|---|---|
This compound | High | Yes | Moderate to high |
AB-CHMINACA | Moderate | Yes | High |
FDU-NNEI | Low | Yes | Low |
Propiedades
IUPAC Name |
N-naphthalen-1-yl-1-pentylindazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKHLVOEXULDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010033 | |
Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391484-80-2 | |
Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MN-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MN-18 exert its effects in the body?
A: this compound, like other synthetic cannabinoids, primarily acts as a potent agonist at the cannabinoid type-1 (CB1) receptor. [] This receptor is found throughout the central and peripheral nervous systems and is involved in various physiological processes, including mood, memory, appetite, and pain perception.
Q2: Does this compound interact with other receptors besides CB1?
A: While this compound displays high affinity for the CB1 receptor, research also shows it binds to the cannabinoid type-2 (CB2) receptor, although with lower affinity. [] The implications of this interaction are less understood and require further investigation.
Q3: What are the downstream effects of this compound binding to CB1 receptors?
A: Binding of this compound to CB1 receptors triggers intracellular signaling cascades, including the activation of G-proteins. This activation leads to the inhibition of adenylate cyclase, ultimately affecting cyclic adenosine monophosphate (cAMP) production and downstream signaling pathways. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C23H23N3O, and its molecular weight is 357.44 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data is not provided in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the structural characterization of synthetic cannabinoids like this compound. [, ]
Q6: How stable is this compound under different conditions?
A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic properties or applications.
A6: The provided research primarily focuses on experimental data and doesn't delve into detailed computational studies for this compound.
Q7: How do structural modifications of this compound affect its activity?
A: While specific SAR studies on this compound are not detailed in the provided research, comparing it to closely related synthetic cannabinoids like NNEI reveals valuable insights. Despite their structural similarities, these compounds exhibit different pharmacokinetic profiles, highlighting the impact of even minor structural changes on their behavior. [] For instance, the presence of an indole group in NNEI compared to the indazole group in this compound leads to differences in metabolism and elimination rates. []
A7: The research primarily focuses on this compound's metabolic fate and does not elaborate on formulation strategies.
A7: The provided research primarily focuses on scientific aspects and doesn't discuss specific SHE regulations related to this compound.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Studies using rat models indicate that this compound is rapidly cleared from the body. [] In vitro studies using human and rat liver microsomes and hepatocytes showed that this compound undergoes various oxidative transformations, primarily involving hydroxylation and carboxylation. [, ]
Q9: Are there significant differences in the metabolism of this compound compared to other synthetic cannabinoids?
A: Yes, despite structural similarities, this compound exhibits a distinct metabolic profile compared to its close analog, NNEI. While NNEI undergoes a greater number of biotransformations, this compound is eliminated at a faster rate in vivo. [] This highlights the importance of understanding individual metabolic pathways for each synthetic cannabinoid.
Q10: What are the major metabolites of this compound identified in research?
A: The most abundant metabolites of this compound identified in human hepatocyte studies are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated this compound, and naphthalene-hydroxylated this compound. [] These metabolites are crucial for clinical and forensic laboratories to confirm this compound intake and potentially link observed adverse events to the compound. []
A10: The provided research focuses on the characterization and metabolic fate of this compound and doesn't provide data on its efficacy.
A10: The provided research does not contain information on resistance mechanisms associated with this compound.
A: The research mentions that this compound, like other synthetic cannabinoids, can lead to adverse effects, including cardiotoxicity, seizures, kidney damage, and potentially death. [] Additionally, exposure to high temperatures can degrade this compound, forming toxic byproducts like cyanide. []
A10: The provided research does not focus on drug delivery and targeting strategies for this compound.
Q11: Are there any specific biomarkers for this compound exposure?
A: Research suggests that specific metabolites of this compound, such as 1-pentyl-1H-indazole-3-carboxylic acid, can serve as markers to identify this compound intake. [] These markers are valuable tools for clinical and forensic analysis.
Q12: Which analytical techniques are used to detect and quantify this compound?
A: High-resolution mass spectrometry, often coupled with techniques like liquid chromatography or gas chromatography, is commonly employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]
A12: The provided research focuses on the human health aspects of this compound and lacks information on its environmental impact and degradation.
A12: The provided research does not offer insights into the dissolution and solubility properties of this compound.
A12: The provided research does not provide details on the validation of analytical methods for this compound.
A12: The provided research does not cover aspects of quality control and assurance for this compound.
A12: The provided research does not offer information on the immunogenicity of this compound.
A12: The provided research does not delve into the interactions of this compound with drug transporters.
A12: The provided research does not provide specific details on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A12: The provided research focuses on the metabolism and toxicological aspects of this compound. It does not offer specific information on its biocompatibility and biodegradability.
A12: The research does not discuss alternatives or substitutes to this compound.
A12: The research primarily focuses on the pharmacological and toxicological properties of this compound and does not delve into waste management strategies.
A: The provided research highlights the role of advanced analytical techniques, like high-resolution mass spectrometry, as essential tools for studying synthetic cannabinoids like this compound. [, ]
Q13: When was this compound first identified as a novel psychoactive substance?
A: this compound was first identified in Japan in 2014 during an ongoing survey of novel psychoactive substances. [] Shortly after, it was scheduled in Japan and other countries due to its potential for abuse. []
Q14: How do different disciplines contribute to the understanding of this compound?
A14: Addressing the challenges posed by this compound requires a multidisciplinary approach involving:
- Pharmacology: Understanding its interactions with the endocannabinoid system, specifically the CB1 and CB2 receptors. []
- Toxicology: Investigating its acute and long-term health effects, including its potential for toxicity and adverse events. [, ]
- Analytical Chemistry: Developing and refining analytical techniques for accurate detection and quantification in biological samples. [, ]
- Forensic Science: Using analytical data to identify this compound intake, link it to potential poisoning cases, and provide evidence for legal proceedings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.